
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, also known as DRVIP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. DRVIP is a neuropeptide that is derived from the pituitary gland and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is not fully understood, but it is believed to act on specific receptors in the brain and immune system. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to bind to the G protein-coupled receptor, GPR37, which is highly expressed in the brain. It is also believed to interact with the immune system by binding to Toll-like receptor 4 (TLR4).
Biochemische Und Physiologische Effekte
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have a wide range of biochemical and physiological effects. In the brain, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to enhance learning and memory, protect against neurotoxicity, and regulate the release of neurotransmitters. In the immune system, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to modulate the immune response and reduce inflammation. H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has also been found to have anti-cancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has several advantages for lab experiments, including its relatively small size, stability, and ease of synthesis. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is also limited by its cost and availability, as well as the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various diseases, and development of more efficient synthesis methods. Additionally, research on the use of H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H as a potential cognitive enhancer and anti-cancer agent is also warranted.
In conclusion, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H is a neuropeptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its biochemical and physiological effects, as well as its mechanism of action, are still being investigated. However, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has shown promising results in several areas of research and is a promising candidate for further study.
Synthesemethoden
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, while LPPS involves the use of a liquid-phase reaction to synthesize the peptide.
Wissenschaftliche Forschungsanwendungen
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to have neuroprotective effects and can enhance learning and memory. In immunology, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been shown to modulate the immune system and reduce inflammation. In cancer research, H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
100900-31-0 |
|---|---|
Produktname |
H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H |
Molekularformel |
C54H79N13O16 |
Molekulargewicht |
1166.3 g/mol |
IUPAC-Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H71N13O12.2C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;2*1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);2*1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;;/m0../s1 |
InChI-Schlüssel |
FAFUZSFXBUJCQQ-NEXXZXDHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
Sequenz |
DRVYIHPF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



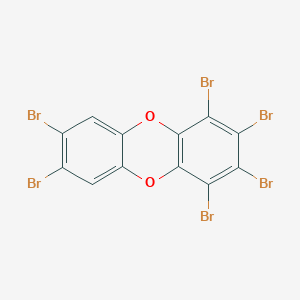
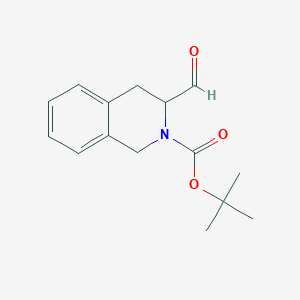
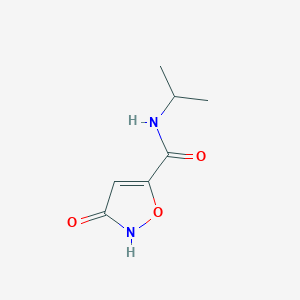
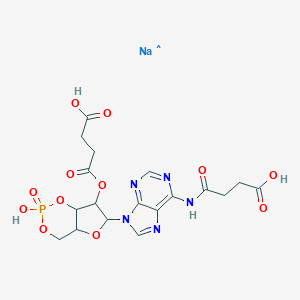
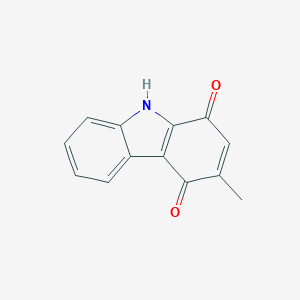
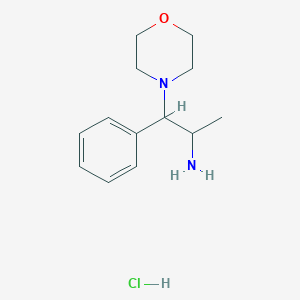
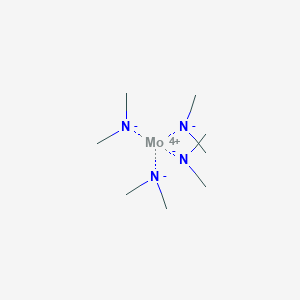
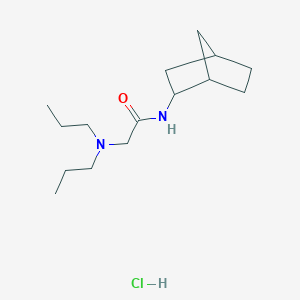
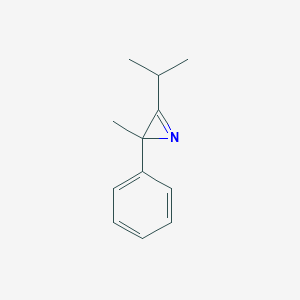
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
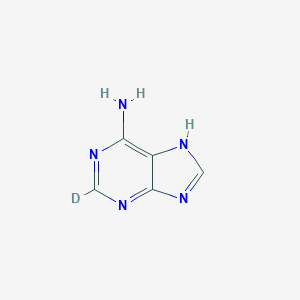
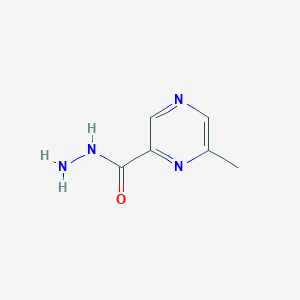
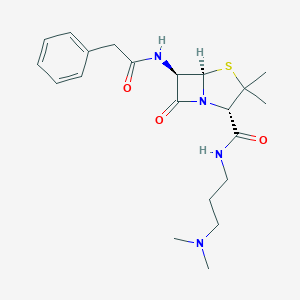
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)